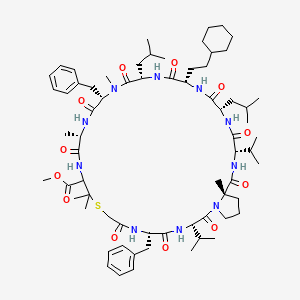
Hpk1-IN-33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematopoietic Progenitor Kinase 1 Inhibitor 33 (Hpk1-IN-33) is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 plays a crucial role in T-cell receptor signaling and is a negative regulator of T-cell activation. Inhibition of HPK1 has shown promise in enhancing antitumor immunity and improving the efficacy of cancer immunotherapies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hpk1-IN-33 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of isoindolone compounds as starting materials. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Hpk1-IN-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced potency and selectivity as HPK1 inhibitors. These derivatives are often tested for their biological activity and potential therapeutic applications .
科学的研究の応用
Hpk1-IN-33 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of HPK1 in various signaling pathways. In biology, it is employed to investigate the effects of HPK1 inhibition on immune cell function and tumor microenvironment .
In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promise in enhancing T-cell activation and overcoming immune suppression in the tumor microenvironment. Additionally, it is being studied for its potential to improve the efficacy of existing immunotherapies, such as checkpoint inhibitors .
作用機序
Hpk1-IN-33 exerts its effects by inhibiting the kinase activity of HPK1. HPK1 is a key inhibitory signaling node associated with T-cell exhaustion and is activated in response to T-cell receptor engagement. By inhibiting HPK1, this compound prevents the phosphorylation of downstream targets, such as SLP-76, and enhances T-cell activation and cytokine production .
The molecular targets and pathways involved in the mechanism of action of this compound include the T-cell receptor signaling pathway, the JNK MAPK pathway, and the NFAT signaling pathway. Inhibition of HPK1 leads to prolonged T-cell activation and enhanced antitumor immune responses .
類似化合物との比較
Hpk1-IN-33 is compared with other HPK1 inhibitors, such as isoindolone compounds and diaminopyrimidine carboxamides. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Similar Compounds:- Isoindolone Compounds
- Diaminopyrimidine Carboxamides
- Compound K (CompK)
- Compound 1 (pSLP76 IC 50 =55nM)
This compound is unique in its high selectivity and potency as an HPK1 inhibitor. It has demonstrated superior efficacy in preclinical studies and holds promise for further development as a therapeutic agent .
特性
分子式 |
C18H16ClFN6 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
3-[4-[(3S,4R)-3-amino-4-fluoropiperidin-1-yl]-6-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C18H16ClFN6/c19-16-14(11-3-1-2-10(6-11)7-21)15-17(25-16)23-9-24-18(15)26-5-4-12(20)13(22)8-26/h1-3,6,9,12-13H,4-5,8,22H2,(H,23,24,25)/t12-,13+/m1/s1 |
InChIキー |
PPGUULSJUXLSJS-OLZOCXBDSA-N |
異性体SMILES |
C1CN(C[C@@H]([C@@H]1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |
正規SMILES |
C1CN(CC(C1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
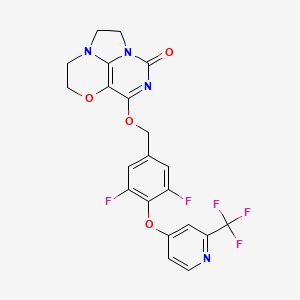
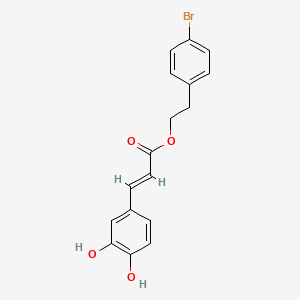

![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
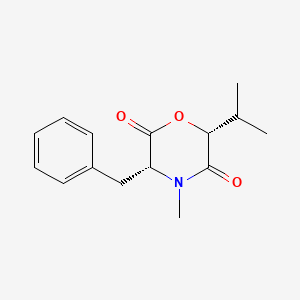
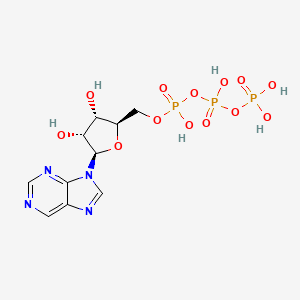
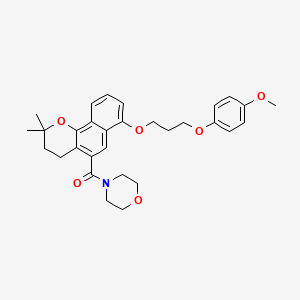
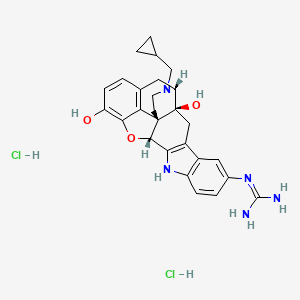
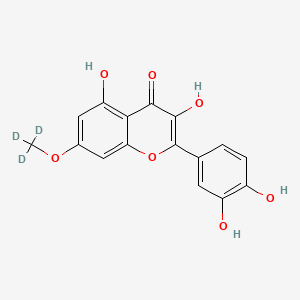
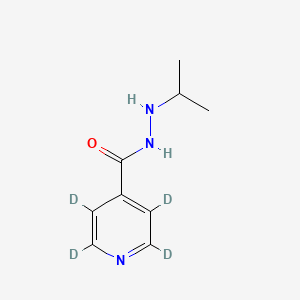

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
